Tert-butyl[(3-iodoprop-2-EN-1-YL)oxy]dimethylsilane
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Overview
Description
Tert-butyl[(3-iodoprop-2-EN-1-YL)oxy]dimethylsilane is an organosilicon compound characterized by the presence of a tert-butyl group, an iodopropenyl group, and a dimethylsilane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl[(3-iodoprop-2-EN-1-YL)oxy]dimethylsilane typically involves the reaction of tert-butyl(dimethyl)silyl chloride with 3-iodoprop-2-en-1-ol in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like methylene chloride at low temperatures to ensure high yield and selectivity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl[(3-iodoprop-2-EN-1-YL)oxy]dimethylsilane can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles.
Oxidation Reactions: The double bond in the propenyl group can be oxidized to form epoxides or diols.
Reduction Reactions: The double bond can be reduced to form the corresponding alkane.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide.
Oxidation Reactions: Reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are used.
Reduction Reactions: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas (H2) are employed.
Major Products Formed
Substitution Reactions: Products include azido or cyano derivatives.
Oxidation Reactions: Products include epoxides or diols.
Reduction Reactions: The major product is the corresponding alkane.
Scientific Research Applications
Tert-butyl[(3-iodoprop-2-EN-1-YL)oxy]dimethylsilane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Potential use in the synthesis of biologically active compounds.
Medicine: Investigated for its role in drug development and as a precursor to pharmacologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl[(3-iodoprop-2-EN-1-YL)oxy]dimethylsilane involves its reactivity towards various chemical reagents. The molecular targets and pathways depend on the specific reactions it undergoes. For example, in substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl[(3-iodoprop-2-yn-1-YL)oxy]dimethylsilane
- Tert-butyl[(3-bromoprop-2-EN-1-YL)oxy]dimethylsilane
- Tert-butyl[(3-chloroprop-2-EN-1-YL)oxy]dimethylsilane
Uniqueness
Tert-butyl[(3-iodoprop-2-EN-1-YL)oxy]dimethylsilane is unique due to the presence of the iodine atom, which makes it highly reactive in substitution reactions. This reactivity can be leveraged to introduce various functional groups into the molecule, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
151502-81-7 |
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Molecular Formula |
C9H19IOSi |
Molecular Weight |
298.24 g/mol |
IUPAC Name |
tert-butyl-(3-iodoprop-2-enoxy)-dimethylsilane |
InChI |
InChI=1S/C9H19IOSi/c1-9(2,3)12(4,5)11-8-6-7-10/h6-7H,8H2,1-5H3 |
InChI Key |
ONOBORLJYLLBRF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC=CI |
Origin of Product |
United States |
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